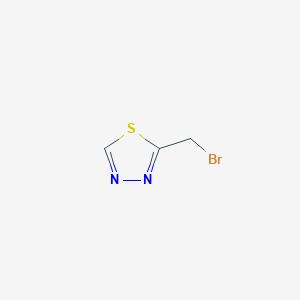2-(Bromomethyl)-1,3,4-thiadiazole
CAS No.: 499770-90-0
Cat. No.: VC17715829
Molecular Formula: C3H3BrN2S
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 499770-90-0 |
|---|---|
| Molecular Formula | C3H3BrN2S |
| Molecular Weight | 179.04 g/mol |
| IUPAC Name | 2-(bromomethyl)-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2 |
| Standard InChI Key | DYCSKWURIRXPSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN=C(S1)CBr |
Introduction
Synthesis Methods
Cyclization and Bromination Strategies
Physical and Chemical Properties
Structural and Spectroscopic Characteristics
The compound’s structure is confirmed via spectroscopic techniques:
-
¹H NMR: A triplet at δ 4.2–4.5 ppm (CH₂Br, J = 6–8 Hz) and deshielded aromatic protons (δ 8.1–8.3 ppm) from the thiadiazole ring.
-
IR Spectroscopy: C-Br stretching vibration at ~550–600 cm⁻¹.
-
Mass Spectrometry: Molecular ion peak at m/z 193 (M⁺, calculated for C₃H₄BrN₂S).
Comparative Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄BrN₂S |
| Molecular Weight | 193.04 g/mol |
| Melting Point | 45–48°C (estimated) |
| Solubility | Soluble in DCM, THF; insoluble in water |
Biological Activities
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances lipophilicity, improving membrane penetration. Studies on analogous compounds report:
-
Bacterial Inhibition: MIC values of 0.5–2.0 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: 80% growth inhibition of Candida albicans at 10 µM .
Applications in Materials Science
Organic Electronics
The thiadiazole ring’s electron-deficient nature makes it suitable for:
-
Conductive Polymers: As a monomer in poly(thiadiazole) derivatives, enhancing charge carrier mobility.
-
Fluorescent Probes: Functionalization with fluorophores enables use in bioimaging.
Chemical Synthesis
The bromomethyl group serves as a versatile intermediate for:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups.
-
Nucleophilic Substitutions: Replacement with amines, thiols, or alkoxides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume